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molecular formula C9H9N3S2 B8785822 Cyanomethyl methyl(4-pyridyl)carbamodithioate CAS No. 1158958-89-4

Cyanomethyl methyl(4-pyridyl)carbamodithioate

Cat. No. B8785822
M. Wt: 223.3 g/mol
InChI Key: URLWWHOJXDIKQC-UHFFFAOYSA-N
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Patent
US09340498B2

Procedure details

To a cold (−10° C.) solution of 4-(methylamino)pyridine (9 g, 0.0841 mol) in anhydrous THF (200 mL) was added n-butyl lithium (2.5M, 44 mL, 0.11 mol) dropwise such that the temperature remained below −7° C. The resulting pale yellow suspension was allowed to stir for about one hour at −10° C. To this mixture was added carbon disulfide (10.2 mL, 12.936 g, 0.168 mol) over one hour at 0° C. and the mixture was left to stir overnight at room temperature. The resultant mixture was cooled to 0° C. and bromoacetonitrile (8.8 mL, 15.14 g, 0.126 mol) was added dropwise. The resultant mixture was stirred at room temperature for two hours. The reaction mixture was extracted with diethyl ether (400 mL) and washed with saturated NaHCO3 and brine. The organic layers were combined and dried (Na2SO4) and reduced to a dark brown oil. The crude was dissolved in ethyl acetate and purified by column chromatography (silica gel 60, 70-230 mesh, 30% ethyl acetate in n-hexane as eluent), gave the title compound as off-white cubes (11.05 g, 59% yield). 1H nmr (CDCl3) δ (ppm) 3.78 (s, 3H, N—CH3); 4.05 (s, 2H, SCH2CN); 7.25 (m, 2H, m-ArH); 8.75 (m, 2H, o-ArH).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.C([Li])CCC.[C:14](=[S:16])=[S:15].Br[CH2:18][C:19]#[N:20]>C1COCC1>[CH3:1][N:2]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[C:14]([S:16][CH2:18][C:19]#[N:20])=[S:15]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
CNC1=CC=NC=C1
Name
Quantity
44 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(=S)=S
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
8.8 mL
Type
reactant
Smiles
BrCC#N
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
to stir for about one hour at −10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below −7° C
WAIT
Type
WAIT
Details
the mixture was left
STIRRING
Type
STIRRING
Details
to stir overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (400 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel 60, 70-230 mesh, 30% ethyl acetate in n-hexane as eluent)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C(=S)SCC#N)C1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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